molecular formula C18H21N3O3 B6800038 N-(1-methylcyclohex-3-en-1-yl)-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide

N-(1-methylcyclohex-3-en-1-yl)-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide

Cat. No.: B6800038
M. Wt: 327.4 g/mol
InChI Key: OGIYBCQWFOZLPG-UHFFFAOYSA-N
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Description

N-(1-methylcyclohex-3-en-1-yl)-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide is a synthetic organic compound characterized by a complex structure that includes a cyclohexene ring, an imidazolidine ring, and a benzamide group

Properties

IUPAC Name

N-(1-methylcyclohex-3-en-1-yl)-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-17(9-4-3-5-10-17)20-14(22)12-7-6-8-13(11-12)18(2)15(23)19-16(24)21-18/h3-4,6-8,11H,5,9-10H2,1-2H3,(H,20,22)(H2,19,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIYBCQWFOZLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=CC1)NC(=O)C2=CC(=CC=C2)C3(C(=O)NC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylcyclohex-3-en-1-yl)-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by methylation at the 1-position.

    Synthesis of the Imidazolidine Ring: The imidazolidine ring is formed by the condensation of an amine with a carbonyl compound, followed by cyclization and oxidation to introduce the dioxo groups.

    Coupling with Benzamide: The final step involves the coupling of the cyclohexene and imidazolidine intermediates with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the coupling reactions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the imidazolidine ring, potentially converting the dioxo groups to hydroxyl groups.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution at the benzamide group.

Major Products

    Epoxides and Diols: From oxidation of the cyclohexene ring.

    Hydroxylated Imidazolidines: From reduction of the imidazolidine ring.

    Substituted Benzamides: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N-(1-methylcyclohex-3-en-1-yl)-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings, where specific chemical functionalities are desired.

Mechanism of Action

The mechanism of action of N-(1-methylcyclohex-3-en-1-yl)-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity. This can lead to changes in cellular processes and pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methylcyclohex-3-en-1-yl)-3-(2,5-dioxoimidazolidin-4-yl)benzamide: Similar structure but lacks the methyl group on the imidazolidine ring.

    N-(cyclohex-3-en-1-yl)-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide: Similar structure but lacks the methyl group on the cyclohexene ring.

    N-(1-methylcyclohex-3-en-1-yl)-3-(2,5-dioxoimidazolidin-4-yl)benzoate: Similar structure but with a benzoate group instead of benzamide.

Uniqueness

N-(1-methylcyclohex-3-en-1-yl)-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide is unique due to the presence of both the methylated cyclohexene and imidazolidine rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.

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